(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a chemical compound characterized by its unique structure, which includes a brominated pyridine ring and a cyclopropyl group attached to a methanone moiety. The compound has the molecular formula and a molecular weight of approximately 226.07 g/mol. It is classified as an organic compound and is notable for its potential applications in medicinal chemistry and materials science.
The synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone typically involves several key methods:
The molecular structure of (6-Bromopyridin-2-yl)(cyclopropyl)methanone can be described as follows:
Property | Value |
---|---|
IUPAC Name | (6-bromo-2-pyridinyl)(cyclopropyl)methanone |
InChI | InChI=1S/C9H8BrNO/c10-8-3-1-2-7( |
InChI Key | YGZKZVZVZQXQRI-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C(=O)C2=C(C(=CC=C2)Br)N |
This structural information aids in understanding the compound's reactivity and interaction with biological targets .
(6-Bromopyridin-2-yl)(cyclopropyl)methanone can participate in various chemical reactions, including:
These reactions are critical for modifying the compound for specific applications in drug discovery and materials science.
The mechanism of action for (6-Bromopyridin-2-yl)(cyclopropyl)methanone involves its interaction with biological targets, which may include:
Property | Value |
---|---|
Melting Point | Not extensively documented; typically requires empirical measurement |
Boiling Point | Not extensively documented; varies based on purity |
These properties are essential for determining suitable conditions for storage and handling in laboratory settings .
(6-Bromopyridin-2-yl)(cyclopropyl)methanone has several scientific applications:
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 951163-61-4